Xanthomonas campestris FucD: L-Fuconate Displays 6.4-Fold Lower Km and 6.3-Fold Higher kcat Than D-Arabinonate; D-Fuconate Yields No Detectable Turnover
The L-fuconate dehydratase (FucD) from Xanthomonas campestris pv. campestris str. ATCC 33913 exhibits striking kinetic discrimination among sugar acid substrates. Under identical conditions (25°C, pH 7.5), L-fuconate shows a Km of 0.33 mM and kcat of 15 s⁻¹, whereas D-arabinonate yields a 6.4-fold higher Km (2.1 mM) and a 6.3-fold lower kcat (2.4 s⁻¹) [1]. L-Galactonate is an even poorer substrate with Km = 6.2 mM (18.8-fold higher than L-fuconate) and kcat = 0.9 s⁻¹ (16.7-fold lower) [1]. Most critically, D-fuconate—the enantiomer of L-fuconate—produces no detectable catalytic activity whatsoever in this system [2]. These data were confirmed by both the original 2006 biochemical characterization and subsequent structural studies (PDB: 2HXT, 2HXU) [3].
| Evidence Dimension | Substrate affinity (Km) and catalytic turnover (kcat) for L-fuconate dehydratase (XcFucD) |
|---|---|
| Target Compound Data | L-Fuconate: Km = 0.33 mM; kcat = 15 s⁻¹ |
| Comparator Or Baseline | D-Arabinonate: Km = 2.1 mM; kcat = 2.4 s⁻¹. L-Galactonate: Km = 6.2 mM; kcat = 0.9 s⁻¹. D-Fuconate: no detectable activity |
| Quantified Difference | L-Fuconate vs. D-Arabinonate: 6.4-fold lower Km; 6.3-fold higher kcat. L-Fuconate vs. L-Galactonate: 18.8-fold lower Km; 16.7-fold higher kcat. L-Fuconate vs. D-Fuconate: infinite selectivity (no turnover detected) |
| Conditions | 25°C, pH 7.5; purified recombinant XcFucD; continuous spectrophotometric assay monitoring 2-keto-3-deoxy-L-fuconate formation at 280 nm |
Why This Matters
Procurement of L-fuconate—not D-arabinonate or L-galactonate—is essential for any study requiring accurate kinetic characterization of FucD-family enzymes, as off-target substrates introduce Km errors exceeding 6-fold and kcat errors exceeding 6-fold.
- [1] BRENDA Enzyme Database. Literature summary for EC 4.2.1.68 (L-fuconate dehydratase) extracted from Yew WS et al. (2006) Biochemistry 45:14582-14597. https://enzyme-information.de/literature.php?r=678170 View Source
- [2] STRING Database. XCC4069 – L-fuconate dehydratase (Xanthomonas campestris pv. campestris str. ATCC 33913). L-fuconate is the preferred substrate with 15-fold lower activity for L-galactonate, 8-fold lower for D-arabinonate; no activity with D-fuconate. https://string-db.org/network/190485.XCC0141 View Source
- [3] Yew WS, Fedorov AA, Fedorov EV, Rakus JF, Pierce RW, Almo SC, Gerlt JA. Evolution of enzymatic activities in the enolase superfamily: L-fuconate dehydratase from Xanthomonas campestris. Biochemistry. 2006;45(49):14582-14597. doi:10.1021/bi061687o View Source
